Methyl 3,6-dibromopyrazine-2-carboxylate
Description
Significance of Pyrazine (B50134) Heterocycles in Contemporary Chemical Science
Pyrazine and its derivatives are a cornerstone of heterocyclic chemistry, a field that is integral to many areas of science. tandfonline.comresearchgate.net Heterocyclic compounds, characterized by their ring structures containing at least one non-carbon atom, are widespread in nature and synthetic chemistry. researchgate.net The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a particularly important scaffold. nih.gov This structure is found in numerous compounds that are biologically and technologically significant, from vitamins like riboflavin (B1680620) to advanced polymeric materials. lifechemicals.com
Role of Pyrazine Scaffolds in Drug Design and Development Research
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. nih.goveurekaselect.com Its presence is noted in several clinically important drugs, demonstrating its value in drug design. eurekaselect.com The World Health Organization's Model List of Essential Medicines includes pyrazine-containing drugs such as the antituberculosis agent Pyrazinamide and the diuretic Amiloride. nih.gov Researchers actively incorporate the pyrazine moiety into new drug candidates to modulate properties like target binding, metabolic stability, and solubility. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a critical interaction in how drugs bind to biological targets like proteins and enzymes. researchgate.net The diverse pharmacological activities associated with pyrazine derivatives include anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov
| Drug Name | Primary Therapeutic Use |
|---|---|
| Pyrazinamide | Antituberculosis Agent lifechemicals.com |
| Amiloride | Diuretic (Potassium-sparing) researchgate.net |
| Bortezomib | Anticancer (Proteasome inhibitor) nih.gov |
| Gilteritinib | Anticancer (AXL inhibitor) researchgate.net |
| Sulfametopyrazine | Antibacterial (Sulfonamide) lifechemicals.com |
Importance in Agrochemical and Advanced Materials Science Research
Beyond pharmaceuticals, the pyrazine framework is significant in the development of agrochemicals and advanced materials. In agriculture, pyrazine derivatives are explored for their potential as fungicides, pesticides, and herbicides. adv-bio.comresearchgate.net Certain substituted pyrazine carboxamides have been shown to inhibit photosynthetic electron transport, a mechanism that can be exploited for herbicidal activity. phcog.comnih.gov
In materials science, the electron-deficient nature of the pyrazine ring makes it a valuable component in the design of materials for optoelectronics and other technological applications. researchgate.net Pyrazine-based polymers and dyes have been synthesized for use in devices like organic solar cells and optical devices. lifechemicals.comresearchgate.net The ability to tune the electronic and photophysical properties of these materials by modifying the pyrazine core allows scientists to create materials with specific, desirable characteristics. researchgate.net
Overview of Halogenated Pyrazine Carboxylates as Key Intermediates in Complex Organic Synthesis
Halogenated pyrazine carboxylates, such as Methyl 3,6-dibromopyrazine-2-carboxylate, are highly valued as intermediates in organic synthesis. nbinno.com The presence of halogen atoms (like bromine) on the pyrazine ring provides reactive "handles" that chemists can use to build more complex molecules through various cross-coupling reactions. rsc.org
These reactions, often catalyzed by transition metals like palladium, are fundamental to modern organic synthesis. wikipedia.org The Suzuki and Negishi couplings are prominent examples where a halogenated compound is reacted with an organoboron or organozinc compound, respectively, to form a new carbon-carbon bond. rsc.orgwikipedia.orgwikipedia.org The reactivity of the halogen atoms on the pyrazine ring makes compounds like this compound excellent substrates for these transformations. rsc.org This allows for the precise and efficient assembly of intricate molecular structures, which is essential for synthesizing new drug candidates and other functional molecules. nbinno.comdoaj.org The carboxylate group offers an additional site for modification, further enhancing the synthetic utility of these intermediates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,6-dibromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYQPNNVGHVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670382 | |
| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13301-04-7 | |
| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 3,6 Dibromopyrazine 2 Carboxylate
Nucleophilic Substitution Reactions at the Bromine Centers
The bromine atoms on the pyrazine (B50134) ring of Methyl 3,6-dibromopyrazine-2-carboxylate are susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. pressbooks.pub In these reactions, a nucleophile replaces one or both bromine atoms. The electron-deficient nature of the pyrazine ring enhances its reactivity towards nucleophilic attack. Generally, the reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbon atom bearing the bromine, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore the aromaticity of the ring. libretexts.org
The reactivity of the two bromine atoms can be influenced by the electronic effects of the methyl ester group. This can sometimes allow for selective substitution at one of the bromine centers under carefully controlled reaction conditions. A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the synthesis of diverse pyrazine derivatives with varied functionalities. The choice of solvent and temperature is crucial in controlling the outcome and selectivity of these substitution reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyrazine systems. rsc.orgresearchgate.net this compound, with its two reactive bromine centers, is an excellent substrate for these transformations.
Suzuki Coupling Reactions
The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov This reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov In the context of this compound, Suzuki coupling can be employed to introduce aryl, heteroaryl, or vinyl groups at the bromine positions. mdpi.com
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov By using one or two equivalents of the boronic acid or its ester, either mono- or di-substituted pyrazines can be synthesized, respectively. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. semanticscholar.org
Table 1: Examples of Suzuki Coupling Reactions with Pyrazine Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Amino-5-bromopyrazine | Methoxy- and chloropyridyl boronic acids | Pd(PPh3)4 | Various | Not specified | Coupled products | Moderate |
| 6-Bromopyrazines | Biphenyl boronic acid | Pd(dppf)Cl2 | Cesium carbonate | Not specified | 6-Arylpyrazines | 85-100 |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh3)4 | Not specified | Not specified | Coupled product | 76 |
This table presents data from various Suzuki coupling reactions involving brominated pyrazine substrates, illustrating the versatility of this method. Data sourced from multiple studies. rsc.org
Kumada-Corriu Cross-Coupling Methods
The Kumada-Corriu coupling is another significant carbon-carbon bond-forming reaction that utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is particularly useful for coupling alkyl, aryl, or vinyl groups. wikipedia.org The high reactivity of Grignard reagents, however, limits the functional group tolerance of this reaction. wikipedia.org
For this compound, a Kumada-Corriu coupling would involve its reaction with a Grignard reagent in the presence of a suitable catalyst. nih.govresearchgate.net This approach can be effective for introducing various organic fragments onto the pyrazine ring. Careful selection of the catalyst and reaction conditions is necessary to control the reactivity and prevent unwanted side reactions. nih.gov
Iron-Catalyzed C-H Coupling Approaches
In recent years, iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and economical alternative to palladium- or nickel-based systems. mdpi.com Iron-catalyzed C-H coupling reactions offer a direct method for forming carbon-carbon bonds by activating C-H bonds. nih.gov
One notable approach is the iron-catalyzed cross-dehydrogenative coupling (CDC), which facilitates the coupling of two unfunctionalized C-H bonds. mdpi.com Another strategy involves the cross-coupling of electron-deficient heterocycles with organoboron species via C-H functionalization, which has been successfully applied to pyrazines. nih.govresearchgate.net For instance, iron(II) acetylacetonate (B107027) has been used to catalyze the coupling of pyrazines with arylboronic acids, yielding monoarylated products in good to excellent yields. nih.govresearchgate.net This method avoids the need for pre-halogenated substrates, although in the case of this compound, the existing bromine atoms would likely be the primary reaction sites.
Hydrolysis of the Methyl Ester Group to Carboxylic Acid Derivatives
The methyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.com This transformation is a fundamental step in the synthesis of many pyrazine-based compounds, as the resulting carboxylic acid can be further modified.
Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or lithium hydroxide. masterorganicchemistry.comnih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com The subsequent acidification of the reaction mixture yields the carboxylic acid. masterorganicchemistry.com Care must be taken, as harsh basic conditions can sometimes lead to decarboxylation or other side reactions. nih.gov
Acid-catalyzed hydrolysis is another common method, usually employing a strong acid in the presence of water. youtube.com This process is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
Table 2: Conditions for Ester Hydrolysis
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| Methyl ester | Alkali metal hydroxide (e.g., LiOH, NaOH) | Aqueous methanol (B129727) or THF | Carboxylic acid salt |
| Methyl ester | Strong acid (e.g., HCl, H2SO4) | Aqueous solution | Carboxylic acid |
This table summarizes common conditions for the hydrolysis of methyl esters to carboxylic acids. nih.govthieme-connect.de
Other Functional Group Interconversions on the Pyrazine Ring
Beyond the reactions at the bromine and ester functionalities, the pyrazine ring of this compound can undergo other functional group interconversions. rsc.orgub.eduvanderbilt.edu These transformations can be used to introduce a wide array of substituents and to construct more complex molecular architectures.
For example, after substitution of the bromine atoms, the newly introduced functional groups can be further manipulated. An amino group can be acylated or alkylated, while a hydroxyl group can be converted into an ether or an ester. If a cyano group is introduced, it can be hydrolyzed to a carboxylic acid or reduced to an amine. These subsequent reactions significantly expand the synthetic utility of the initial pyrazine scaffold. Transition metal-catalyzed reactions like the Sonogashira coupling can be used to introduce alkyne moieties. rsc.org
Amidation and Nitration Reactions
Amidation
The conversion of the methyl ester in this compound to an amide is a plausible transformation. This can be theoretically achieved through two primary pathways: direct aminolysis or a two-step hydrolysis-amidation sequence. Direct aminolysis would involve heating the ester with a primary or secondary amine. However, due to the electronic deactivation of the carbonyl group by the pyrazine ring, this reaction might require high temperatures and long reaction times.
A more conventional approach would involve the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,6-dibromopyrazine-2-carboxylic acid, under acidic or basic conditions. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents to form the desired amide. A variety of coupling agents can be employed for this purpose, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This two-step process is generally more efficient and proceeds under milder conditions than direct aminolysis.
Hypothetical Amidation Reactions of this compound
| Reaction Pathway | Reagents and Conditions | Hypothetical Product |
|---|---|---|
| Direct Aminolysis | R¹R²NH, heat | 3,6-dibromo-N-R¹,N-R²-pyrazine-2-carboxamide |
Nitration
Electrophilic aromatic substitution reactions, such as nitration, are expected to be challenging for this compound. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation is significantly amplified by the three electron-withdrawing substituents: two bromine atoms and a methyl carboxylate group.
Hypothetical Nitration Conditions for this compound
| Reagents | Temperature | Hypothetical Outcome |
|---|---|---|
| Conc. HNO₃, Conc. H₂SO₄ | 25-50 °C | No reaction expected |
Acetylation and Quaternization Studies
Acetylation
Similar to nitration, Friedel-Crafts acetylation of this compound is not considered a feasible reaction. The pyrazine ring's severe deactivation towards electrophilic attack is a major impediment. Furthermore, the basic nitrogen atoms of the pyrazine ring would readily form a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the generation of the acylium ion electrophile. This complexation would further deactivate the ring and prevent the catalytic cycle of the Friedel-Crafts reaction.
An alternative pathway for the introduction of an acetyl group could be through a radical-mediated reaction. Homolytic acylation has been reported for some protonated pyrazine derivatives using aldehydes as a source of acyl radicals. However, the applicability of such methods to the highly substituted and deactivated this compound remains speculative and would require specific investigation.
Hypothetical Acetylation Approaches for this compound
| Reaction Type | Reagents and Conditions | Hypothetical Outcome |
|---|---|---|
| Friedel-Crafts Acetylation | CH₃COCl, AlCl₃ | No reaction expected; complexation of catalyst with pyrazine nitrogens |
Quaternization
The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can act as nucleophiles, making them susceptible to quaternization by alkyl halides. In the case of this compound, it is expected that one of the ring nitrogens can be alkylated to form a pyrazinium salt. The reaction would typically involve treating the pyrazine derivative with an alkylating agent such as methyl iodide or benzyl (B1604629) bromide.
The two nitrogen atoms in the pyrazine ring are not electronically equivalent due to the substitution pattern. The nitrogen at position 4 (N4) is para to the bromine at C6 and meta to the ester at C2, while the nitrogen at position 1 (N1) is ortho to both the ester at C2 and the bromine at C6. Steric hindrance from the adjacent bulky bromine and ester groups might make N1 less accessible to the alkylating agent compared to N4. Therefore, quaternization might occur preferentially at the N4 position. The reaction conditions, such as the choice of solvent and temperature, would likely influence the rate and efficiency of the quaternization.
Hypothetical Quaternization Reaction of this compound
| Alkylating Agent | Solvent | Hypothetical Product |
|---|---|---|
| Methyl Iodide (CH₃I) | Acetonitrile (B52724) | 1-methyl-3,6-dibromo-2-(methoxycarbonyl)pyrazin-1-ium iodide or 4-methyl-2,5-dibromo-3-(methoxycarbonyl)pyrazin-1-ium iodide |
Derivatization and Analog Synthesis Utilizing Methyl 3,6 Dibromopyrazine 2 Carboxylate As a Precursor
Synthesis of Diverse Functionalized Pyrazine (B50134) Derivatives
The transformation of methyl 3,6-dibromopyrazine-2-carboxylate into various functionalized derivatives is a key strategy for accessing novel chemical entities. The bromo and ester functional groups are amenable to a range of chemical reactions, including nucleophilic substitution and coupling reactions.
One common transformation involves the selective replacement of a bromine atom with an amine group. For instance, reacting the dibromo precursor can yield compounds like methyl 3-amino-6-bromopyrazine-2-carboxylate. imist.ma This transformation introduces an amino group, which can serve as a handle for further derivatization.
Another key functionalization pathway is the conversion of the methyl ester group into an amide. This is typically achieved by reacting the corresponding pyrazine-2-carboxylic acid (obtained from ester hydrolysis) or the ester itself with various primary or secondary amines. rjpbcs.comnih.gov For example, 3-aminopyrazine-2-carboxylic acid can be reacted with different anilines or benzylamines to produce a library of N-substituted 3-aminopyrazine-2-carboxamides. nih.govnih.gov The use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or propylphosphonic anhydride (B1165640) (T3P) facilitates this amide bond formation. rjpbcs.comnih.gov These reactions allow for the introduction of a wide variety of substituents, significantly diversifying the chemical space accessible from the initial precursor.
The following table summarizes representative functionalization reactions starting from pyrazine precursors.
| Starting Material Class | Reagent(s) | Reaction Type | Product Class |
| Substituted Pyrazine-2-carboxylic acid | Substituted Aniline (B41778), Coupling Agent (e.g., CDI) | Amidation | N-Aryl Pyrazine-2-carboxamide |
| Dibromopyrazine derivative | Ammonia or Amine source | Nucleophilic Aromatic Substitution | Aminobromopyrazine derivative |
| Pyrazine-2-carboxylic acid | Aniline, DCC, DMAP | Amidation | N-Phenyl Pyrazine-2-carboxamide |
| Methyl 3-aminopyrazine-2-carboxylate | Substituted Benzylamine, NH₄Cl, Microwave | Aminolysis | N-Benzyl 3-aminopyrazine-2-carboxamide |
Preparation of Complex Poly-Substituted Pyrazine Systems
The synthesis of complex, poly-substituted pyrazine systems from this compound often involves a multi-step approach where the functional groups are modified sequentially. The differential reactivity of the bromine atoms and the ester group allows for controlled, stepwise derivatization.
A typical strategy begins with the selective substitution of one bromine atom. For example, one bromo group can be replaced by an amino group to form an aminobromopyrazine intermediate. imist.ma This intermediate now possesses three distinct functional groups: an amino group, a bromo group, and an ester. The remaining bromine atom can then be targeted in a subsequent reaction, such as a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling reaction can be employed to introduce various aryl or heteroaryl groups at the position of the second bromine atom. mdpi.com
Furthermore, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted into an amide, as discussed previously. researchgate.netnih.gov By combining these reactions in various sequences, a single starting material can give rise to a multitude of tri- and tetra-substituted pyrazine derivatives with diverse substitution patterns and functional groups. This systematic construction of complex molecules is crucial for fine-tuning their biological and physical properties.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations
The synthesis of analogs based on the pyrazine scaffold is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (SAR). nih.gov By systematically modifying the substituents on the pyrazine ring, researchers can identify which chemical features are essential for potency, selectivity, and other desired pharmacological properties.
A common approach involves creating a library of amides from a pyrazine-2-carboxylic acid core. For example, a series of substituted N-phenyl amides of 6-chloropyrazine-2-carboxylic acid were synthesized and tested for antimycobacterial and photosynthesis-inhibiting activities. researchgate.netnih.gov In such studies, the aniline component is varied with different substituents (e.g., methyl, methoxy (B1213986), bromo, trifluoromethyl) at different positions on the phenyl ring. researchgate.netnih.gov The biological data from these analogs are then compared to elucidate SAR trends. It was found that lipophilicity, influenced by the substituents, played a significant role in the observed activity. researchgate.net
In another study focused on developing Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 3-amino-pyrazine-2-carboxamide derivatives were synthesized. nih.gov SAR exploration of these compounds led to the identification of a potent pan-FGFR inhibitor. nih.gov These investigations demonstrate how the pyrazine core derived from precursors like this compound can be systematically decorated to probe interactions with biological targets and optimize activity.
The table below illustrates an example of SAR exploration where different substituents on an aniline ring lead to varied biological activity when incorporated into a pyrazine amide structure.
| Pyrazine Core | Aniline Substituent (R) | Resulting Compound | Biological Activity (Example) |
| 6-chloropyrazine-2-carbonyl | 3-methyl | N-(3-methylphenyl)-6-chloropyrazine-2-carboxamide | Poor antifungal effect nih.gov |
| 5-tert-butyl-6-chloropyrazine-2-carbonyl | 3,5-bis(trifluoromethyl) | N-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | 72% inhibition against M. tuberculosis nih.gov |
| 6-chloropyrazine-2-carbonyl | 3,5-bis(trifluoromethyl) | N-(3,5-bis(trifluoromethyl)phenyl)-6-chloropyrazine-2-carboxamide | High inhibition of oxygen evolution rate (IC₅₀ = 0.026 mmol·dm⁻³) nih.gov |
Incorporation of the Pyrazine Moiety into Fused Heterocyclic Architectures (e.g., Imidazo[1,2-a]pyrazines)
The pyrazine ring from this compound can be incorporated into larger, fused heterocyclic systems, significantly expanding its structural and biological diversity. A prominent example is the synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold, a privileged structure in medicinal chemistry known for a range of biological activities. mdpi.com
The key step in forming this fused system is the reaction of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. nih.govresearchgate.net Therefore, a necessary initial transformation of this compound is the conversion of the bromine atom at position 3 into an amino group, yielding a 3-amino-6-bromopyrazine intermediate. This intermediate can then undergo a condensation and subsequent intramolecular cyclization reaction.
For instance, the reaction of a 2-aminopyrazine with ethyl 2-chloroacetoacetate can be used to synthesize 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids. researchgate.net Similarly, various substituted imidazo[1,2-a]pyrazines can be prepared by condensing different 2-aminopyrazines with a range of α-haloketones or aldehydes. nih.govnih.gov This strategy effectively uses the pyrazine core as a foundation to build more complex, bicyclic heterocyclic systems, which have been investigated as potential inhibitors of enzymes like the VirB11 ATPase and as anticancer agents. nih.govucl.ac.uk
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including methyl 3,6-dibromopyrazine-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of this compound.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by specific signals that correspond to the different types of protons in the molecule. A key feature is a singlet observed for the aromatic proton on the pyrazine (B50134) ring. For instance, in a DMSO-d₆ solvent, this proton appears as a singlet at approximately 8.92 ppm. google.com Another distinct signal is a singlet corresponding to the three protons of the methyl ester group (-OCH₃), which typically appears around 3.95 ppm. google.com
Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the pyrazine ring structure and the presence of the carboxylate and methyl groups.
Table 1: Representative ¹H NMR Spectral Data for this compound and a related intermediate.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|---|
| This compound | Ar-H | 8.92 | s | DMSO-d₆ |
| -CH₃ | 3.95 | s | DMSO-d₆ | |
| 3,6-dibromo-2-hydroxymethylpyrazine | Ar-H | 8.64 | s | DMSO-d₆ |
| -CH₂ | 3.95 | d | DMSO-d₆ | |
| O-H | 5.61 | t | DMSO-d₆ |
Data sourced from patent literature. google.com
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. While specific NOE studies for this compound are not extensively detailed in readily available literature, this technique is invaluable for confirming the regioselectivity of substitution on the pyrazine ring in its derivatives. By irradiating a specific proton and observing which other protons show an enhanced signal, the through-space connectivity can be established, confirming the positions of substituents.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements. This allows for the determination of the elemental formula of this compound with a high degree of confidence. For derivatives of this compound, ESI-MS has been used to confirm the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which aligns with the calculated molecular weight. google.comgoogleapis.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to analyze reaction mixtures containing this compound and its derivatives. google.com It allows for the separation of the target compound from starting materials, byproducts, and impurities, with subsequent mass analysis confirming its identity and purity. For example, in the synthesis of SHP2 inhibitors, LC-MS with ESI was used to identify a derivative of this compound, showing a [M+H]⁺ peak at m/z 408.30, consistent with the calculated value of 408.13 for the expected product. google.com
Table 2: Mass Spectrometry Data for a Derivative of this compound.
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| (3-[(1R)-1-amino-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)pyrazin-2-yl)methanol | ESI | 408.13 | 408.30 |
Data illustrates the use of LC-MS in characterizing reaction products derived from this compound. google.com
X-ray Crystallography for Absolute Structure and Solid-State Conformation Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound itself is not widely published, the technique is crucial for unequivocally determining the absolute structure and solid-state conformation of its derivatives. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be accurately determined. This method has been applied to derivatives of similar pyrazine compounds to confirm their molecular structure. google.com
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interaction Characterization
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its various structural features. While a specific experimental spectrum for this exact compound is not widely available in the literature, a detailed analysis can be inferred from the known absorption ranges of its constituent functional groups and the pyrazine core. nih.govtandfonline.comnih.govazypusa.com
The primary functional groups in this compound are the ester group (–COOCH₃), the pyrazine ring, and the carbon-bromine bonds. The expected IR absorption regions for these groups are detailed in the table below.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1720-1740 | Strong |
| C-O (Ester) | Stretch | 1250-1300 | Strong |
| C-H (Methyl) | Stretch | 2950-3000 | Medium |
| C-H (Aromatic) | Stretch | 3000-3100 | Weak to Medium |
| C=N (Pyrazine Ring) | Stretch | 1500-1600 | Medium |
| C-C (Pyrazine Ring) | Stretch | 1400-1500 | Medium |
| C-Br | Stretch | 500-650 | Strong to Medium |
| This table is predictive and based on general IR spectroscopy principles and data for similar compounds. |
The strong absorption band anticipated in the 1720-1740 cm⁻¹ range is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. chemrio.com The presence of electron-withdrawing bromine atoms on the pyrazine ring may slightly shift this frequency. Another strong band, expected between 1250 cm⁻¹ and 1300 cm⁻¹, corresponds to the C-O stretching of the ester. nih.gov
The pyrazine ring itself will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methyl group in the ester will appear just below 3000 cm⁻¹. nih.gov The C=N and C-C stretching vibrations within the pyrazine ring typically occur in the 1400-1600 cm⁻¹ region. azypusa.com The C-Br stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 650 cm⁻¹.
Intermolecular interactions, such as dipole-dipole interactions, can influence the position and shape of the absorption bands. In the solid state, crystal packing effects and weak intermolecular interactions between the bromine atoms of one molecule and the pyrazine ring of another could lead to slight shifts in the vibrational frequencies compared to the gas phase or in a non-polar solvent.
Chromatographic Techniques for Purification and Separation
Chromatographic techniques are essential for the purification, separation, and analysis of chemical compounds. For a molecule like this compound, various chromatographic methods can be employed to ensure its purity and, if applicable, to separate stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of moderately polar organic compounds like this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation.
For the reversed-phase HPLC of this compound, a C18 or a more polar-embedded C18 column would likely be effective. Due to the presence of the aromatic pyrazine ring and halogen substituents, a phenyl-based stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, could also offer alternative selectivity through π-π interactions. eijppr.com
A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often beneficial for improving peak shape and resolution, especially for compounds containing basic nitrogen atoms like pyrazine. eijppr.com Isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks, while gradient elution (varying mobile phase composition) would be more suitable for separating the target compound from a complex mixture of impurities.
Predicted HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| This table presents a hypothetical HPLC method based on the analysis of similar compounds. |
While this compound itself is not chiral, the introduction of a chiral center, for instance through substitution at the methyl ester or by creating a chiral axis, would necessitate enantiomeric separation. Chiral HPLC is the most common and effective method for separating enantiomers. eijppr.comtandfonline.com
The success of chiral separation heavily relies on the choice of the chiral stationary phase (CSP). For N-heterocyclic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown broad applicability. nih.govnih.gov Specifically, columns like Lux Cellulose-2 and Lux Amylose-2 have been successful in resolving racemic mixtures of pyrazole (B372694) derivatives, which share structural similarities with pyrazines. nih.govnih.gov Another approach that has been successful for the enantiomeric separation of substituted quinuclidinyl-pyrazines involves the use of an acetylated β-cyclodextrin chiral stationary phase. tandfonline.comresearchgate.net
The mobile phase composition also plays a crucial role in chiral recognition. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. In reversed-phase mode, aqueous buffers with organic modifiers are employed. The choice between these modes depends on the specific analyte and CSP combination. nih.gov
Potential Chiral HPLC Systems:
| Chiral Stationary Phase (CSP) | Mobile Phase System | Potential Mechanism |
| Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) | Normal Phase (Hexane/Isopropanol) or Polar Organic Mode (Methanol/Acetonitrile) | Hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric effects |
| Acetylated β-Cyclodextrin | Reversed Phase (Aqueous Buffer/Methanol) | Inclusion complexation |
| This table outlines potential strategies for the chiral separation of derivatives of this compound, as the parent compound is achiral. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.comgcms.cz
The application of UPLC for the analysis of this compound would offer several advantages. The increased resolution allows for better separation of the main compound from closely related impurities, which is particularly important in pharmaceutical development and quality control. tandfonline.comechemi.com The higher sensitivity is beneficial for detecting and quantifying trace-level impurities. Furthermore, the significantly shorter run times, often by a factor of 5 to 10 compared to HPLC, allow for higher sample throughput.
A UPLC method for this compound would likely employ a sub-2 µm particle column (e.g., a BEH C18 or BEH Phenyl column) and operate at higher pressures than conventional HPLC systems. mdpi.com The mobile phases would be similar to those used in HPLC, but the gradient profiles would be much faster.
Comparison of HPLC and UPLC for the Analysis of this compound:
| Parameter | Conventional HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 15-30 min | 1-5 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
| System Pressure | Lower | Higher |
| This table provides a general comparison and highlights the potential benefits of using UPLC. |
Computational Chemistry and Theoretical Investigations of Methyl 3,6 Dibromopyrazine 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and reactivity, offering a microscopic view of chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations are instrumental in predicting the geometry, stability, and reactivity of molecules. For a compound like Methyl 3,6-dibromopyrazine-2-carboxylate, DFT can be employed to optimize the molecular structure to its lowest energy conformation.
Key parameters derived from DFT calculations include total energy, dipole moment, and the energies of molecular orbitals. These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), which provide a balance between accuracy and computational cost. For instance, DFT studies on related pyrazolo[1,5-c]pyrimidine (B12974108) derivatives have used the B3LYP/6-31+G(d,p) level of theory to calculate quantum chemical parameters that correlate with experimental observations. researchgate.net The selection of the functional and basis set is critical and can be validated against experimental data when available.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The pyrazine (B50134) ring, with its electron-withdrawing nitrogen atoms and bromine substituents, alongside the ester group, would significantly influence the energies and spatial distribution of the HOMO and LUMO. Studies on similar pyrazine derivatives have shown that the distribution of these orbitals across the molecule is key to understanding charge transfer and reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for Pyrazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrazine | -9.8 | -0.5 | 9.3 |
| 2-Bromopyrazine | -9.9 | -1.0 | 8.9 |
| Methyl pyrazine-2-carboxylate | -10.2 | -1.2 | 9.0 |
Note: These are representative values for illustrative purposes and not specific to this compound.
Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. youtube.comyoutube.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. youtube.com The map uses a color spectrum where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential. youtube.com
For this compound, an ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group, as these are the most electronegative atoms and sites of lone pair electrons. researchgate.net These regions would be the preferred sites for electrophilic attack or hydrogen bonding interactions. Conversely, regions of positive potential (blue) might be located around the hydrogen atoms of the methyl group and potentially near the bromine atoms, which can exhibit a region of positive potential known as a "sigma-hole" or halogen bond donor site. baranlab.org This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets or other components in a crystal lattice. researchgate.net
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. acs.org These methods are central to drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. eurekaselect.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that estimates the binding affinity. researchgate.net For pyrazine derivatives, docking studies have been used to identify potential antibacterial agents by predicting their binding affinity to essential bacterial enzymes. nih.gov The results are often reported as a binding energy or docking score, with more negative values indicating a stronger predicted interaction. nih.gov
Following docking, molecular dynamics simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions. This can help to validate the docking pose and provide a more accurate estimation of the binding free energy.
Table 2: Illustrative Molecular Docking Results for Pyrazine-Based Inhibitors
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazine-pyridone derivative 5d | Bacterial DNA gyrase (PDB: 4DUH) | -7.45 | TYR122, ASP73 |
| Pyrazoline derivative 5 | PI3K | -7.85 | VAL851, LYS802 |
| Pyrazine-1,2,3-triazole derivative | InhA enzyme | -6.50 | TYR158, GLY96 |
Note: This table presents example data from studies on various pyrazine derivatives to illustrate typical docking results. eurekaselect.comnih.govnih.gov
Solid-State Computational Studies
Computational studies of the solid state focus on understanding the arrangement of molecules in a crystal lattice and the nature of the forces that hold them together. These studies are crucial for predicting crystal properties such as stability, morphology, and polymorphism.
Crystal packing analysis involves examining the three-dimensional arrangement of molecules in a crystal. For organic molecules like aromatic esters, the crystal packing is often governed by a combination of weak intermolecular interactions, including hydrogen bonds, C–H···π interactions, and π–π stacking. rsc.orgmdpi.com The specific geometry and functional groups of this compound, such as the planar pyrazine ring, the bromine atoms, and the ester group, would play a significant role in dictating its packing motif. Common packing patterns for aromatic hydrocarbons include herringbone and layered structures. researchgate.net
To quantify the strength of these interactions, intermolecular interaction energies can be calculated. researchgate.net This is often done using a supermolecular approach where the energy of a molecular dimer is calculated, and the energies of the isolated monomers are subtracted. nih.gov To improve accuracy, these calculations must account for the basis set superposition error (BSSE). nih.gov The total interaction energy can be decomposed into physically meaningful components such as electrostatic, induction, dispersion, and exchange-repulsion energies to understand the fundamental forces driving the crystal's assembly. qcware.com For aromatic esters, studies have shown that dipolar interactions and dispersion forces are often dominant in determining the crystal structure. acs.orgnih.gov
Table 3: Common Intermolecular Interactions and Their Typical Energy Ranges
| Interaction Type | Typical Energy (kcal/mol) | Description |
|---|---|---|
| Hydrogen Bond (O-H···O, N-H···O) | 3 - 10 | Strong, directional electrostatic interaction. |
| Halogen Bond (C-Br···O) | 1 - 5 | Directional interaction involving a positive region (sigma-hole) on the halogen. |
| π–π Stacking | 1 - 3 | Attractive, noncovalent interactions between aromatic rings. |
| C-H···π Interaction | 0.5 - 2.5 | Interaction between a C-H bond and a π-system. |
| van der Waals (Dispersion) | 0.5 - 2 | Weak, non-directional attractive forces. |
Note: These are general energy ranges and can vary significantly based on the specific molecular context.
Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) Analysis
For a molecule like this compound, Hirshfeld analysis would be crucial in elucidating the role of the various functional groups in directing the crystal packing. Based on studies of other halogenated and pyrazine-containing compounds, several key interactions can be anticipated. The bromine atoms are expected to participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group are likely to act as halogen bond acceptors.
Furthermore, the analysis would likely reveal a variety of other intermolecular contacts, such as H···H, C···H, and O···H interactions, which are common in organic crystals and contribute significantly to the van der Waals forces that stabilize the crystal lattice. chemrxiv.org The presence of the pyrazine ring might also lead to π-π stacking interactions, which would be visible as flat regions on the Hirshfeld surface.
Reduced Density Gradient (RDG) analysis complements Hirshfeld analysis by providing a graphical representation of non-covalent interactions in real space. This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, allowing for the classification of interactions as attractive (e.g., hydrogen bonds, halogen bonds), repulsive (steric clashes), or weak van der Waals interactions. For this compound, RDG analysis would be instrumental in visualizing the strength and nature of the halogen bonds formed by the bromine atoms, as well as any hydrogen bonds involving the methyl group and the pyrazine ring.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.
| Interaction Type | Predicted Contribution (%) |
| Br···N/O | 25-35 |
| H···H | 20-30 |
| C···H | 10-15 |
| O···H | 5-10 |
| Br···Br | 5-10 |
| Other | 5-10 |
This table is a hypothetical representation based on typical values for similar halogenated organic molecules and is intended for illustrative purposes.
Crystal Engineering Principles and Supramolecular Synthons
Crystal engineering focuses on the design and synthesis of crystalline materials with desired properties, which relies on a thorough understanding of intermolecular interactions. exlibrisgroup.com Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to predictably assemble molecules into specific crystalline architectures.
For this compound, the most significant supramolecular synthons are expected to be driven by halogen bonding. The bromine atoms on the pyrazine ring can act as halogen bond donors, interacting with the nitrogen atoms of the pyrazine ring or the carbonyl oxygen of the carboxylate group on neighboring molecules. This could lead to the formation of various supramolecular assemblies, such as chains or sheets. acs.orgnih.gov Studies on other halogenated pyrazines have shown a strong tendency to form halogen bonding synthons between adjacent halophenyl and pyrazine rings. acs.orgnih.gov
Below is a table of potential supramolecular synthons for this compound.
| Synthon Description | Interacting Groups | Predicted Geometry |
| Halogen Bond Dimer | Pyrazine-Br ··· N-Pyrazine | Linear or near-linear |
| Halogen Bond Chain | Pyrazine-Br ··· O=C(Carboxylate) | Directional |
| Hydrogen Bond Interaction | C-H(Methyl) ··· O=C(Carboxylate) | Weakly directional |
| π-π Stacking | Pyrazine Ring ··· Pyrazine Ring | Parallel displaced |
This table presents potential supramolecular synthons based on the functional groups present in the molecule and general principles of crystal engineering.
Prediction of Spectroscopic Parameters and Conformational Landscapes
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict a range of molecular properties, including spectroscopic parameters and conformational landscapes. chemrxiv.org For this compound, DFT calculations could provide valuable insights into its vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Theoretical calculations of the vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. arxiv.org For this molecule, characteristic vibrational modes would include the C=O stretching of the carboxylate group, the C-Br stretching frequencies, and various vibrations associated with the pyrazine ring.
The prediction of the electronic spectrum through time-dependent DFT (TD-DFT) can help understand the electronic transitions and the nature of the orbitals involved. acs.org The conformational landscape of this compound would likely be dominated by the orientation of the methyl carboxylate group relative to the pyrazine ring. Computational studies can determine the rotational barrier and identify the most stable conformer(s), which is essential for a complete understanding of its chemical behavior.
A table of predicted spectroscopic data, based on typical values for similar compounds, is provided below.
| Spectroscopic Parameter | Predicted Value Range | Notes |
| IR Spectroscopy | ||
| C=O Stretch | 1720-1740 cm⁻¹ | From the methyl carboxylate group. |
| C-Br Stretch | 500-600 cm⁻¹ | Dependent on the vibrational coupling. |
| Pyrazine Ring Modes | 1400-1600 cm⁻¹ | Multiple characteristic bands. |
| ¹³C NMR Spectroscopy | ||
| C=O Carbon | 160-170 ppm | Typical for an ester carbonyl. |
| Pyrazine Carbons | 130-150 ppm | Chemical shifts influenced by bromine substitution. |
| Methyl Carbon | 50-60 ppm | From the methoxy (B1213986) group. |
| UV-Vis Spectroscopy | ||
| λmax | 270-290 nm | π → π* transition of the pyrazine ring. |
This table contains predicted spectroscopic data based on computational studies of analogous pyrazine derivatives and serves as a reference for potential experimental values.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules
Methyl 3,6-dibromopyrazine-2-carboxylate serves as a highly valuable scaffold for the synthesis of a diverse array of complex organic molecules. The presence of two reactive bromine atoms on the pyrazine (B50134) ring allows for selective and sequential functionalization through various cross-coupling reactions. This regioselective reactivity is a key feature that enables chemists to introduce different substituents at the 3- and 6-positions, thereby creating a wide range of molecular diversity from a single starting material.
The bromine atoms are amenable to a suite of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions include, but are not limited to:
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibromopyrazine with organoboron compounds. This method is widely used to introduce aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex biaryl and heterocyclic structures.
Stille Coupling: Utilizing organotin reagents, the Stille coupling provides another efficient method for creating new carbon-carbon bonds. It is particularly useful for introducing a variety of hydrocarbon fragments.
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is a critical transformation for the synthesis of many biologically active compounds.
The strategic application of these and other cross-coupling reactions on the this compound core allows for a divergent synthetic approach. This means that from this single, readily available starting material, a multitude of structurally distinct and complex molecules can be efficiently prepared. The ester functional group can also be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, further expanding the synthetic possibilities.
Role in the Synthetic Development of Pharmaceutical Intermediates
The pyrazine nucleus is a common motif in a variety of biologically active compounds and approved pharmaceutical agents. Consequently, this compound has emerged as a key intermediate in the synthesis of novel drug candidates. Its utility lies in its ability to serve as a core structure that can be elaborated to target specific biological pathways.
Research in medicinal chemistry has demonstrated that substituted pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The ability to selectively functionalize the 3- and 6-positions of the pyrazine ring of this compound is therefore of paramount importance in structure-activity relationship (SAR) studies. By systematically varying the substituents at these positions, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules to optimize their therapeutic potential.
For instance, the introduction of specific aromatic or heteroaromatic groups via Suzuki coupling can lead to compounds that act as kinase inhibitors, a significant class of anticancer drugs. Similarly, the installation of amine functionalities through Buchwald-Hartwig amination can yield precursors for compounds with antimicrobial or central nervous system activity.
Application in Agrochemical Development Research, Specifically as Synthetic Intermediates
The development of novel and effective agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. Heterocyclic compounds, and pyrazines in particular, have been shown to possess potent biological activity relevant to crop protection. This compound serves as a valuable intermediate in the discovery and development of new agrochemical active ingredients.
The synthetic versatility of this dibromopyrazine derivative allows for the creation of large libraries of novel compounds that can be screened for their agrochemical properties. The introduction of various functional groups can influence the mode of action, selectivity, and environmental profile of the resulting molecules. For example, the synthesis of novel pyrazine-based carboxamides, accessible from this compound, has been a fruitful area of research for new fungicides and herbicides. The ability to systematically modify the structure allows researchers to optimize for potency against target pests while minimizing effects on non-target organisms and the environment.
Investigation of Pyrazine Derivatives for Advanced Optical and Electronic Materials
The field of materials science is continuously seeking new organic molecules with unique optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Pyrazine derivatives are of significant interest in this regard due to their electron-deficient nature, which can be tailored through chemical modification.
While specific research detailing the direct use of this compound in this context is emerging, the broader class of functionalized pyrazines derived from such precursors is under active investigation. The pyrazine ring can act as an electron-accepting unit in donor-acceptor type chromophores and fluorophores. By attaching electron-donating groups to the pyrazine core through cross-coupling reactions with the dibromo-precursor, molecules with tunable intramolecular charge transfer (ICT) characteristics can be synthesized. These ICT properties are central to the performance of many organic electronic materials.
Investigation into Potential Biological Applications Through Precursor and Derivatization Research
Role in Drug Discovery Campaigns and Medicinal Chemistry Programs
Methyl 3,6-dibromopyrazine-2-carboxylate is a valued building block in drug discovery, particularly for constructing libraries of compounds for screening. americanchemicalsuppliers.com The pyrazine (B50134) ring system is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.govmdpi.com The presence of two bromine atoms and a methyl ester group on the pyrazine ring of this compound offers versatile handles for synthetic modification, allowing chemists to systematically alter the structure to optimize biological activity, selectivity, and pharmacokinetic properties.
Patent literature highlights its use as a starting material in the synthesis of compounds for therapeutic applications. nih.gov For instance, it has been employed in the creation of LPA (Lysophosphatidic acid) antagonists and various kinase inhibitors. google.comgoogle.com These campaigns leverage the compound's reactivity to build more elaborate molecular architectures intended to interact with specific biological pathways implicated in disease.
| Target Class | Intermediate Synthesized | Therapeutic Goal | Reference |
|---|---|---|---|
| Kinase Inhibitors | Methyl 6-bromo-3-(substituted-anilino)pyrazine-2-carboxylate | Anticancer (HPK1 Inhibition) | google.com |
| Kinase Inhibitors | (3,6-Dibromopyrazin-2-yl)methanol (B1510116) | Anticancer (BCR-ABL Inhibition) | google.com |
| Receptor Antagonists | Methyl 6-bromo-3-((prop-2-yn-1-yloxy)methyl)pyrazine-2-carboxylate | LPA Antagonism | google.com |
Preclinical Exploration of Antimicrobial Properties of Pyrazine Scaffolds
The pyrazine heterocyclic core is present in numerous compounds that have been investigated for antimicrobial properties. nih.gov Pyrazine derivatives have demonstrated a range of pharmacological effects, including antibacterial and antifungal activities. This broad bioactivity has spurred interest in synthesizing and testing novel pyrazine-containing molecules against various pathogens. nih.gov
For example, studies on pyrazinamide, a primary drug for tuberculosis treatment, have inspired further exploration of the pyrazine scaffold. researchgate.net Research has also been conducted on other pyrazine derivatives against multidrug-resistant bacteria. However, while the general class of pyrazine compounds is a subject of antimicrobial research, specific published studies detailing the synthesis and antimicrobial testing of derivatives originating directly from this compound are not prominent in the scientific literature. The compound's primary documented role is as an intermediate in the development of agents for other therapeutic areas, such as oncology. google.comgoogle.com
Studies on the Development of Antiproliferative and Anticancer Agents (as synthetic precursors/intermediates)
The most significant application of this compound as a synthetic intermediate is in the development of antiproliferative and anticancer agents. nih.gov Its structure is a key component in the synthesis of potent kinase inhibitors, a major class of modern cancer therapeutics. mdpi.com
In one major area of research, this compound was used as the starting material to create a series of substituted pyrazine-2-carboxamides. These derivatives were specifically designed and evaluated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy aimed at enhancing the body's immune response against tumors. google.com
Another critical application is found in the synthesis of inhibitors for the BCR-ABL kinase. This enzyme is a hallmark of chronic myeloid leukemia (CML). A patent describes the reduction of this compound to (3,6-dibromopyrazin-2-yl)methanol, a key intermediate in the pathway to producing potent BCR-ABL kinase inhibitors designed to overcome drug resistance seen with earlier treatments. google.com
| Starting Material | Target Enzyme | Associated Malignancy | Synthetic Role | Reference |
|---|---|---|---|---|
| This compound | Hematopoietic Progenitor Kinase 1 (HPK1) | Various Cancers (Immunotherapy) | Precursor for substituted pyrazine-2-carboxamides | google.com |
| This compound | BCR-ABL Kinase | Chronic Myeloid Leukemia (CML) | Precursor for (3,6-dibromopyrazin-2-yl)methanol intermediate | google.com |
Mechanistic Investigations of Interactions with Specific Biological Targets (e.g., Enzyme Active Sites)
Research leveraging this compound as a precursor provides clear examples of derivatives designed to interact with specific biological targets at a molecular level. The pyrazine core serves as a scaffold to orient functional groups in a precise geometry to fit into the active sites of enzymes.
The derivatives synthesized for cancer therapy are prime examples:
HPK1 Inhibitors : In the development of HPK1 inhibitors, derivatives of this compound are synthesized to bind to the ATP-binding pocket of the HPK1 enzyme. The goal is to block the kinase activity of HPK1, thereby modulating immune cell signaling and preventing T-cell inactivation. google.com
BCR-ABL Kinase Inhibitors : For CML, the pyrazine derivatives developed from this precursor are designed to inhibit the tyrosine kinase activity of the BCR-ABL fusion protein. google.com These inhibitors function by competing with ATP for binding to the kinase domain, which is crucial for preventing the downstream signaling that leads to uncontrolled cell proliferation. google.com
LPA Receptor Antagonists : The compound has also been used to synthesize molecules that act as antagonists for the lysophosphatidic acid (LPA) receptor. google.com These molecules are designed to block the receptor's signaling, which is implicated in various pathological processes.
These examples demonstrate that this compound is a foundational element for building molecules with highly specific mechanisms of action, targeting the active sites of enzymes and receptors involved in major diseases.
Future Research Directions and Emerging Trends
Exploration of Novel and More Sustainable Synthetic Routes for Methyl 3,6-dibromopyrazine-2-carboxylate
The chemical industry is increasingly shifting towards sustainable and environmentally friendly production processes. marketresearchintellect.com For pyrazine (B50134) compounds, this involves moving away from traditional chemical synthesis towards greener alternatives. marketresearchintellect.comelsevierpure.com Future research will likely focus on developing such methods for halogenated pyrazines like this compound.
Key areas of exploration include:
Biocatalysis and Microbial Fermentation: The use of microorganisms, such as Bacillus subtilis strains, has been shown to produce various alkylpyrazines. elsevierpure.commdpi.com A significant future challenge is to engineer or discover enzymatic systems capable of performing specific halogenation and esterification on the pyrazine core, offering a highly sustainable manufacturing route. mecp2024.com
Flow Chemistry: Continuous-flow technology provides enhanced control over reaction parameters, improves safety, and facilitates scalability. acs.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste compared to traditional batch processing. acs.org
Green Chemistry Principles: Research will aim to replace hazardous reagents and solvents commonly used in bromination and other synthetic steps. This includes exploring ionic liquids or water-based reaction media, which have been successfully used for other pyrazine derivatives. tandfonline.com
Development of Diverse and Highly Functionalized Pyrazine Compound Libraries
This compound is an ideal scaffold for creating large libraries of diverse chemical entities for drug discovery and materials science. researchgate.netlifechemicals.com The two bromine atoms and the ester group act as handles for a wide array of chemical modifications.
The development of these libraries will be driven by advanced synthetic methodologies:
Cross-Coupling Reactions: The bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. tandfonline.comresearchgate.net This allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups, systematically modifying the electronic and steric properties of the molecule.
Directed Ortho-Metalation: The inherent electron deficiency of the pyrazine ring can make direct functionalization challenging. acs.org Advanced techniques like directed ortho-metalation can overcome these hurdles, enabling the regioselective introduction of additional functional groups and the creation of highly substituted pyrazines. acs.org
Functional Group Interconversion: The methyl ester group can be readily converted into other functionalities such as amides, carboxylic acids, or alcohols, further expanding the structural diversity of the resulting compound library. imist.ma
| Reaction Type | Functional Group Target | Introduced Functionality | Potential Application |
|---|---|---|---|
| Suzuki Coupling | C-Br | Aryl, Heteroaryl | Optoelectronics, Medicinal Chemistry |
| Buchwald-Hartwig Amination | C-Br | Amines (primary, secondary) | Pharmaceuticals, Ligand Development |
| Sonogashira Coupling | C-Br | Alkynes | Conjugated Materials, Bioactive Molecules |
| Amidation | Ester (-COOCH₃) | Amides (-CONR₂) | Bioisosteric Replacement in Drug Design |
| Saponification | Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Improving Solubility, Further Derivatization |
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is an indispensable tool for accelerating the discovery and development of new pyrazine-based molecules. By simulating molecular properties and interactions, researchers can rationally design compounds and predict their behavior before committing to laboratory synthesis.
Future trends in this area include:
Density Functional Theory (DFT): DFT computations are used to predict the structural and electronic properties of pyrazine derivatives, offering insights into their reactivity and stability. nih.gov This can help in understanding reaction mechanisms and confirming the structures of newly synthesized compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. For pyrazine libraries, QSAR can predict the potential therapeutic efficacy of novel derivatives, guiding the selection of the most promising candidates for synthesis and testing.
Molecular Docking and Dynamics: These simulation techniques are crucial in drug discovery for predicting how a molecule will bind to a biological target, such as an enzyme or receptor. tandfonline.com For pyrazine derivatives, these models can rationalize observed biological activities and guide the design of more potent and selective inhibitors. tandfonline.com
| Computational Method | Application | Example from Research |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | Used to explore electronic properties of functionalized pyrazines. nih.gov |
| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. | Rationalized the activity of pyrazoline derivatives against malarial and leishmanial targets. tandfonline.com |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-receptor complexes over time. | Confirmed the stable binding of a compound against a leishmanial enzyme. tandfonline.com |
| ADMT Prediction | Estimating Absorption, Distribution, Metabolism, and Toxicity properties. | Used to evaluate the drug-likeness of p-cymene (B1678584) and pyrazine derivatives. nih.gov |
Expanding Applications of Pyrazine Derivatives in Novel Materials Science and Biomedical Research
The versatility of the pyrazine scaffold, particularly when derived from this compound, opens up a wide range of applications in both materials science and biomedicine. researchgate.net
Novel Materials Science: The strong electron-withdrawing character of the pyrazine ring makes its derivatives excellent candidates for use in optoelectronic devices. rsc.org Research is focused on incorporating pyrazines into π-conjugated systems to create materials for:
Organic Solar Cells (OSCs): Pyrazine-based molecules can act as electron acceptors or be part of push-pull systems that facilitate intramolecular charge transfer (ICT), a key process in photovoltaic devices. rsc.org Cyano-functionalized pyrazines have been used as solid additives to significantly boost OSC efficiency. rsc.org
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of pyrazine derivatives allow for the design of new emitters and charge-transport materials for next-generation displays. rsc.org
Biomedical Research: Pyrazine derivatives exhibit a remarkable breadth of pharmacological activities. tandfonline.comnih.gov The pyrazine core is found in numerous natural products and clinically approved drugs like the anticancer agent Bortezomib and the antiviral Favipiravir. mdpi.comnih.gov Future research will leverage this compound as a starting point to synthesize novel compounds with potential therapeutic applications, including:
Anticancer agents mdpi.comnih.gov
Antimicrobial and antifungal drugs mdpi.comnih.gov
Anti-inflammatory compounds nih.gov
Tyrosine kinase inhibitors mdpi.com
Deeper Mechanistic Understanding of Chemical Transformations and Reaction Pathways
A fundamental understanding of the mechanisms underlying the chemical transformations of pyrazines is crucial for optimizing existing synthetic routes and discovering new ones. Future research will focus on elucidating the intricate details of these reaction pathways.
Key areas of investigation include:
Influence of the Electron-Deficient Core: The electron-poor nature of the pyrazine ring significantly impacts its reactivity. For instance, electrophilic halogenation is often difficult, necessitating alternative strategies like directed metalation. acs.org A deeper mechanistic study of these reactions will allow for more precise control over the synthesis of complex pyrazine derivatives.
Reaction Intermediates and Transition States: Combining experimental techniques (e.g., in-situ spectroscopy) with computational modeling can provide a detailed picture of reaction intermediates and transition states. This knowledge is essential for overcoming synthetic challenges and improving reaction yields and selectivity.
Catalytic Cycles: For cross-coupling reactions, a thorough understanding of the catalytic cycle, including the roles of ligands and additives in stabilizing active catalytic species, is vital for developing more robust and efficient synthetic methods. acs.org The study of Maillard reactions has also provided insights into the fundamental condensation mechanisms that form the pyrazine ring itself. acs.org
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl 3,6-dibromopyrazine-2-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via bromination of pyrazine precursors. A two-step approach is common:
Carboxylation : Introduce the methyl carboxylate group to pyrazine-2-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl).
Bromination : Use brominating agents like PBr₃ or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C. Excess bromine may lead to over-bromination, so stoichiometric control is critical.
Yield optimization requires monitoring reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- ¹H NMR : The absence of aromatic protons (due to bromine substitution at positions 3 and 6) simplifies the spectrum. The methyl ester group appears as a singlet at ~3.9–4.1 ppm.
- ¹³C NMR : Key signals include the carbonyl carbon (~165–168 ppm), ester methyl (~52 ppm), and brominated carbons (~110–125 ppm).
- HSQC/HMBC : These 2D techniques confirm connectivity between the ester group and pyrazine ring. Discrepancies in coupling constants may indicate rotational isomerism or impurities .
Q. What purification strategies are effective for removing dibromo byproducts?
- Recrystallization : Use methanol or ethanol as solvents; the compound’s low solubility at room temperature aids crystallization.
- Flash Chromatography : A hexane:ethyl acetate (7:3) gradient elutes the product while retaining higher brominated impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve closely related derivatives. Monitor purity via UV at 254 nm .
Advanced Research Questions
Q. How does computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:
- Bromine Activation : The C-Br bonds exhibit bond dissociation energies (BDE) of ~65–70 kcal/mol, favoring oxidative addition with Pd(0) catalysts.
- Electronic Effects : The electron-withdrawing carboxylate group enhances electrophilicity at C3 and C6, making them susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Steric Considerations : Substituent orientation may hinder access to Pd centers; bulky ligands (e.g., XPhos) improve regioselectivity .
Q. What mechanistic insights explain contradictions in catalytic debromination studies?
Conflicting reports on debromination pathways (e.g., radical vs. ionic mechanisms) arise from solvent and catalyst choices:
- Radical Pathway : Initiated by UV light or AIBN in DMF, leading to C-Br homolysis. Trapping experiments with TEMPO confirm radical intermediates.
- Ionic Pathway : Using Pd/C or Ni catalysts in ethanol under H₂ promotes heterolytic cleavage. Kinetic isotope effects (KIE) distinguish pathways.
Contradictions are resolved by in situ IR or EPR spectroscopy to detect transient species .
Q. How does this compound serve as a precursor for pharmaceutical intermediates?
The compound is a key building block for:
- Antibacterial Agents : Functionalization at C3/C6 with piperazine or quinolone moieties (e.g., via Buchwald-Hartwig amination) generates analogs of fluoroquinolones .
- Kinase Inhibitors : Suzuki coupling with boronic acids introduces aryl groups for ATP-binding site targeting.
- Prodrug Design : Ester hydrolysis under physiological conditions releases bioactive pyrazine-2-carboxylic acid derivatives .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Crystal Growth : Slow evaporation from DMSO/water yields suitable single crystals.
- Disorder : Bromine atoms may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters.
- Twinning : High symmetry (e.g., monoclinic P2₁/c) complicates data integration. Apply TWINABS for absorption corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
